1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI)

Übersicht

Beschreibung

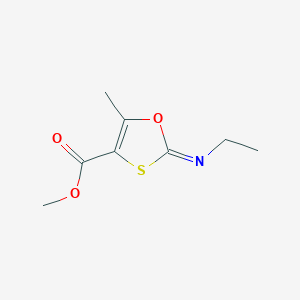

The compound 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is a heterocyclic organic molecule containing a 1,3-oxathiole ring fused with a carboxylic acid ester group. Its structure features:

- A 1,3-oxathiole ring (a five-membered ring with one oxygen and one sulfur atom).

- An ethylimino group (=N–CH₂CH₃) at position 2.

- A methyl substituent at position 3.

- A methylester (–COOCH₃) at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) typically involves multi-step organic reactions. One common method starts with the preparation of the oxathiole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the ethylimino group is usually accomplished via a nucleophilic substitution reaction, where an ethylamine derivative reacts with a suitable intermediate. The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthetic route is crucial for commercial viability, ensuring that the compound can be produced in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antimicrobial or anticancer properties.

Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The ethylimino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxathiole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from evidence:

Key Structural and Functional Differences:

Ring Systems: The target compound’s 1,3-oxathiole ring (O/S) differs from thiophene (S-only, aromatic) and thiadiazine (N/S, six-membered) in electronic properties and reactivity. The ethylimino group in the target compound may confer unique hydrogen-bonding or catalytic properties compared to amino or ketone groups in analogs .

Biological Relevance: Thiophene and pyrazole analogs show documented antimicrobial activity , while the target compound’s imino group may target enzymes like monoamine oxidases.

Biologische Aktivität

1,3-Oxathiole-4-carboxylic acid, 2-(ethylimino)-5-methyl-, methyl ester (9CI) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and various applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H11NO3S and features a unique oxathiole ring structure. Its chemical properties suggest potential interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds within the oxathiole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxathiole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

1,3-Oxathiole derivatives have also been studied for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various oxathiole derivatives on cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls, suggesting that these compounds could serve as lead structures for developing new anticancer agents.

The biological activity of 1,3-oxathiole compounds is primarily attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition: Some studies suggest that oxathiole derivatives may act as inhibitors of key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation: These compounds may also influence receptor activity, particularly those involved in signaling pathways related to inflammation and cell survival.

Pharmacokinetics

Understanding the pharmacokinetics of 1,3-oxathiole-4-carboxylic acid is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate solubility in aqueous environments, which may enhance bioavailability. However, further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Toxicology

Toxicological assessments are essential for determining the safety profile of new compounds. Initial toxicity studies on oxathiole derivatives have shown low acute toxicity levels in animal models. However, chronic exposure effects remain to be thoroughly investigated.

Q & A

Q. (Basic) What synthetic methodologies are recommended for preparing 1,3-oxathiole derivatives, and how can reaction conditions be optimized to minimize impurities?

Synthesis of 1,3-oxathiole derivatives typically involves cyclization reactions or condensation of thiol-containing precursors with carbonyl compounds. Key steps include:

- Oxidation/Reduction : Use KMnO₄ for controlled oxidation or LiAlH₄/NaBH₄ for selective reduction of intermediates .

- Substitution : Nucleophilic substitution (e.g., amines or alcohols) under basic conditions to introduce functional groups like ethylimino or methyl ester moieties .

- Purity Optimization : Monitor reaction progress via TLC or HPLC. Employ column chromatography (silica gel, gradient elution) for purification. Adjust pH and temperature to suppress side reactions (e.g., hydrolysis of the methyl ester) .

Q. (Advanced) How can X-ray crystallography and SHELX software resolve structural ambiguities in 1,3-oxathiole derivatives with complex stereochemistry?

- Crystallization : Grow single crystals using vapor diffusion or slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve electron density for sulfur and oxygen atoms.

- SHELX Refinement :

- Validation : Check for outliers in the CIF file using PLATON or Mercury.

Q. (Basic) What spectroscopic techniques are critical for characterizing the methyl ester and ethylimino groups in this compound?

- NMR :

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O of ester).

- HRMS : Confirm molecular formula using ESI+ or MALDI-TOF with <5 ppm mass accuracy.

Q. (Advanced) How do pH and solvent polarity influence the stability and reactivity of the oxathiole ring in aqueous or biological environments?

- Stability Studies :

- pH Effects : At pH >7, the oxathiole ring may hydrolyze. Use buffered solutions (e.g., PBS at pH 6.5–7.4) for biological assays. Monitor degradation via HPLC .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the ring by reducing nucleophilic attack. In polar protic solvents (MeOH, H₂O), ring-opening is accelerated.

- Reactivity : The ethylimino group acts as a weak base; protonation in acidic conditions (pH <4) can alter electron density on the sulfur atom, affecting nucleophilic substitution kinetics.

Q. (Basic) What computational tools predict the electronic properties and potential biological targets of this compound?

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies (for redox potential) and electrostatic potential maps (for nucleophilic/electrophilic sites).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., cytochrome P450) or receptors. Prioritize targets with docking scores ≤-7.0 kcal/mol .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, logP (target: 1–3), and CYP450 inhibition.

Q. (Advanced) What strategies mitigate contradictions between theoretical predictions and experimental data in reactivity studies?

- Case Example : If DFT predicts a preferred nucleophilic attack at the sulfur atom, but experimental data show ester hydrolysis dominates:

- Validation : Compare experimental activation energies (from Arrhenius plots) with computed transition-state energies.

Q. (Basic) How can chromatographic methods be tailored to separate this compound from structurally similar byproducts?

- HPLC : Use a C18 column with mobile phase: 0.1% TFA in H₂O (A) and acetonitrile (B). Gradient: 20% B to 80% B over 20 min. Monitor at 254 nm.

- GC-MS : For volatile derivatives, employ a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Temperature ramp: 50°C to 250°C at 10°C/min .

Q. (Advanced) What isotopic labeling approaches track the metabolic fate of the ethylimino group in in vitro assays?

- Synthesis : Incorporate ¹³C or ¹⁵N labels into the ethylimino group via reductive amination with labeled ethylamine.

- Metabolic Profiling : Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites (e.g., ethylurea or oxidized imino groups).

- Data Interpretation : Compare isotopic patterns in control vs. treated samples to identify biotransformation pathways .

Q. Tables

Table 1. Key Synthetic Reagents and Conditions

| Reaction Type | Reagents/Conditions | Target Functional Group |

|---|---|---|

| Oxidation | KMnO₄ (pH 7, 0°C) | Carboxylic acid |

| Reduction | NaBH₄/EtOH, 25°C | Alcohol |

| Substitution | Ethylamine, K₂CO₃ | Ethylimino |

| Esterification | CH₃OH, H₂SO₄, Δ | Methyl ester |

Table 2. Spectral Benchmarks

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.7 (s, 3H, OCH₃) | Methyl ester |

| IR | 1705 cm⁻¹ (C=O) | Ester carbonyl |

| HRMS (ESI+) | m/z 219.0523 [M+H]⁺ (calc. 219.0520) | Confirms molecular ion |

Eigenschaften

IUPAC Name |

methyl 2-ethylimino-5-methyl-1,3-oxathiole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-4-9-8-12-5(2)6(13-8)7(10)11-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZDGEFEEMCFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1OC(=C(S1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.